molecular formula C11H15N3OS B2664278 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one CAS No. 2320600-64-2

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one

Cat. No.: B2664278
CAS No.: 2320600-64-2
M. Wt: 237.32
InChI Key: NXWDGSFKVITBNI-UHFFFAOYSA-N
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Description

“3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one” is a chemical compound that contains a piperidine ring and a pyrimidine ring . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of thiosulfoesters with a pyrimidine moiety by the interaction of sulfinic acids with 4,6-dimethylpyrimidine-2-yl sulfenamide .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring and a pyrimidine ring. The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Approaches : New synthetic routes have been developed for compounds related to "3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one", showcasing methods for creating complex structures with potential biological activities. For instance, the synthesis of polyamides containing uracil and adenine derivatives demonstrates innovative approaches to integrating pyrimidine structures into larger molecular frameworks, offering insights into the versatility of pyrimidine-based compounds in material science and biochemistry (Hattori & Kinoshita, 1979).

  • Antimicrobial Studies : Compounds structurally related to "this compound" have been evaluated for their antimicrobial properties. Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy and antimicrobial treatments (Kambappa et al., 2017).

  • In Vitro Antiproliferative Activity : The evaluation of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlights the antiproliferative potential of pyrimidine derivatives. This research indicates the compound's relevance in developing therapeutic agents targeting cancer (Mallesha et al., 2012).

  • Antioxidant and Antitubercular Activities : The synthesis and evaluation of pyrimidine-azitidinone analogues for their antioxidant, antimicrobial, and antitubercular activities showcase the compound's application in addressing infectious diseases and oxidative stress-related conditions (Chandrashekaraiah et al., 2014).

Future Directions

The future directions for “3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one” could involve further exploration of its pharmacological activities and potential applications in the pharmaceutical industry. Given the diverse pharmacological properties of pyrimidine derivatives , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-7-6-8(2)14-11(13-7)16-9-4-3-5-12-10(9)15/h6,9H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWDGSFKVITBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCCNC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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